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Compound of Interest

Compound Name: Scilliphaeoside

Cat. No.: B15342675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Scilliphaeoside, a potent cardiac glycoside belonging to the bufadienolide class of steroids,

has garnered significant interest within the scientific community for its potential therapeutic

applications. This technical guide provides a comprehensive overview of its chemical structure

and a detailed exploration of synthetic strategies, supported by available quantitative data and

experimental insights.

Chemical Structure and Properties
Scilliphaeoside is a complex natural product with the molecular formula C₃₀H₄₂O₉,

corresponding to a molecular weight of 546.6 g/mol .[1] Its systematic IUPAC name is 5-

[(3S,8R,9S,10R,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-

[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-

dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one.[1]

The core of Scilliphaeoside is a bufadienolide steroid, characterized by a six-membered

lactone ring attached at the C-17 position of the steroid nucleus. A key structural feature is the

glycosidic linkage at the C-3 position to a deoxy sugar, specifically L-rhamnose. The

stereochemistry of the steroidal backbone and the sugar moiety is crucial for its biological

activity.

Table 1: Physicochemical Properties of Scilliphaeoside
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Property Value Source

Molecular Formula C₃₀H₄₂O₉ PubChem[1]

Molecular Weight 546.6 g/mol PubChem[1]

IUPAC Name

5-

[(3S,8R,9S,10R,12R,13S,14S,

17R)-12,14-dihydroxy-10,13-

dimethyl-3-

[(2R,3R,4R,5R,6S)-3,4,5-

trihydroxy-6-methyloxan-2-

yl]oxy-

1,2,3,6,7,8,9,11,12,15,16,17-

dodecahydrocyclopenta[a]phe

nanthren-17-yl]pyran-2-one

PubChem[1]

CAS Number 21256-71-3 PubChem[1]

Spectroscopic Data
Detailed spectroscopic analysis is essential for the unequivocal identification and structural

elucidation of Scilliphaeoside. While a complete, assigned NMR dataset for Scilliphaeoside
is not readily available in the public domain, characteristic NMR signals for the bufadienolide

scaffold have been reported.

Key features in the ¹H NMR spectrum of bufadienolides include signals corresponding to the

α,β-unsaturated lactone ring. The ¹³C NMR spectrum is characterized by signals for the

carbonyl carbon of the lactone and the olefinic carbons.

Table 2: Anticipated Characteristic NMR Signals for the Bufadienolide Core of Scilliphaeoside
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Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

Lactone Ring (α-H) ~6.2 -

Lactone Ring (β-H) ~7.8 -

Lactone Ring (γ-H) ~7.4 -

Olefinic Carbons (lactone) - ~115-155

Carbonyl Carbon (lactone) - ~160-165

Steroid Backbone Various Various

L-rhamnose moiety Various Various

Note: These are general ranges for the bufadienolide class and may vary for Scilliphaeoside.

Synthesis and Isolation
To date, a specific total or partial synthesis of Scilliphaeoside has not been reported in the

literature. However, general synthetic strategies for the broader class of bufadienolides provide

a roadmap for its potential synthesis. These approaches typically involve the construction of the

steroidal ABCD ring system followed by the introduction of the α-pyrone lactone at C-17.

Experimental Protocols: General Bufadienolide
Synthesis (Hypothetical Adaptation for Scilliphaeoside)
The following is a generalized, hypothetical protocol for the synthesis of a bufadienolide core,

which would require significant modification and optimization for the specific synthesis of

Scilliphaeoside.

Step 1: Construction of the Steroid Core A common starting material is a readily available

steroid precursor. The synthesis would involve a series of stereoselective reactions to introduce

the necessary hydroxyl groups and establish the correct stereochemistry of the ring junctions.

Step 2: Introduction of the Lactone Ring This is a critical step and can be achieved through

various methods, including Wittig-type reactions or the addition of a suitable C2-synthon to a C-

17 ketone precursor, followed by lactonization.
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Step 3: Glycosylation The final step would involve the stereoselective glycosylation of the C-3

hydroxyl group with a protected L-rhamnose donor. This reaction is often challenging and

requires careful selection of the glycosyl donor, acceptor, and promoter.

Isolation from Natural Sources
Scilliphaeoside is naturally found in plants of the genus Scilla, commonly known as squills. A

general protocol for its isolation would involve the following steps:

Experimental Protocol: Isolation of Scilliphaeoside from Scilla sp.

Extraction: Dried and powdered plant material (e.g., bulbs) is extracted with a suitable

solvent, such as methanol or ethanol.

Partitioning: The crude extract is then subjected to liquid-liquid partitioning between different

immiscible solvents (e.g., water and n-butanol) to separate compounds based on their

polarity.

Chromatography: The butanol fraction, which is typically enriched with glycosides, is then

subjected to multiple chromatographic steps for purification. This may include:

Column Chromatography: Using silica gel or other stationary phases with a gradient of

solvents to achieve initial separation.

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the

isolated compound.

Characterization: The purified Scilliphaeoside is then characterized using spectroscopic

methods (NMR, Mass Spectrometry) to confirm its identity and purity.

Biological Activity and Mechanism of Action
As a cardiac glycoside, the primary mechanism of action of Scilliphaeoside is the inhibition of

the Na⁺/K⁺-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients

across cell membranes.[2][3] Inhibition of this pump leads to an increase in intracellular

sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium
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ions. This increase in intracellular calcium is responsible for the cardiotonic effects of these

compounds.[2][3]

Beyond its effects on cardiac tissue, the disruption of ion homeostasis by cardiac glycosides

triggers a cascade of downstream signaling events. Several key signaling pathways are known

to be modulated by this class of compounds, including:

NF-κB Signaling: Inhibition of this pathway can lead to anti-inflammatory and pro-apoptotic

effects.

PI3K/Akt/mTOR Pathway: Modulation of this pathway is often associated with effects on cell

growth, proliferation, and survival.

MAPK Signaling Pathway: This pathway is involved in a wide range of cellular processes,

and its modulation can lead to diverse cellular responses.

While specific IC₅₀ values for Scilliphaeoside are not widely reported, related cardiac

glycosides like ouabain and digoxin have been shown to inhibit kynurenine production in

cancer cell lines with IC₅₀ values in the nanomolar range, demonstrating the potent biological

activity of this class of compounds.[4] For instance, ouabain exhibited an IC₅₀ of 89 nM in

MDA-MB-231 cells and 17 nM in A549 cells, while digoxin showed IC₅₀ values of approximately

164 nM and 40 nM in the same cell lines, respectively.[4]

Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action of cardiac glycosides like

Scilliphaeoside, highlighting the inhibition of the Na⁺/K⁺-ATPase and the subsequent

modulation of downstream signaling pathways.
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Caption: General signaling pathway of Scilliphaeoside.

Experimental Workflow Diagram
The following diagram outlines a typical workflow for the isolation and characterization of

Scilliphaeoside from a natural source.
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Caption: Workflow for Scilliphaeoside isolation.

Conclusion
Scilliphaeoside remains a molecule of significant interest due to its potent biological activity,

characteristic of the bufadienolide family. While a total synthesis has yet to be reported,
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established methods for the synthesis of related cardiac glycosides provide a solid foundation

for future synthetic endeavors. Further research is warranted to fully elucidate its

pharmacological profile, including the determination of specific IC₅₀ values and a more detailed

understanding of its interactions with various cellular signaling pathways. The development of

efficient synthetic and isolation protocols will be crucial for advancing the study of this

promising natural product and exploring its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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